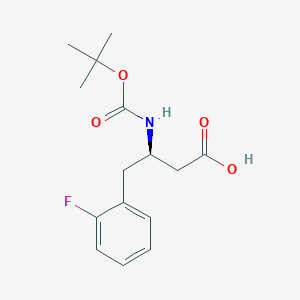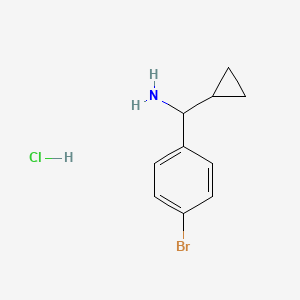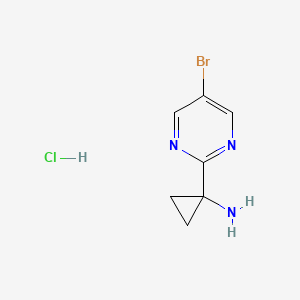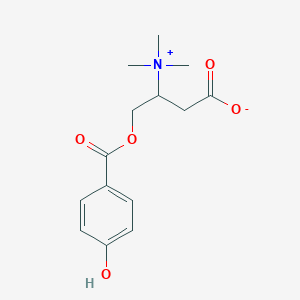
(R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid
Descripción general
Descripción
The compound (R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid is a chiral molecule that includes a tert-butoxycarbonyl (Boc) protected amino group and a fluorinated phenyl group. While the provided papers do not directly describe this compound, they offer insights into similar molecules and their synthesis. These insights can be extrapolated to understand the likely characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, involves a modified Pictet-Spengler reaction, which is known for its ability to generate tetrahydroisoquinoline derivatives with high enantiomeric excess and minimal racemization . The process described achieves a 95% yield with less than 7% racemization, and the enantiomeric excess is further improved to 99.4% via recrystallization . This suggests that a similar approach could be applied to synthesize the compound of interest with high enantiomeric purity.
Molecular Structure Analysis
The molecular structure of (R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid would include a chiral center at the carbon bearing the amino group, which is protected by a Boc group. This is analogous to the structure of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, where the chiral centers are resolved with high selectivity . The presence of the fluorophenyl group would likely influence the molecule's electronic properties and could affect its reactivity.
Chemical Reactions Analysis
Although the provided papers do not detail reactions specific to the compound , the presence of the Boc-protected amino group suggests that it would be amenable to deprotection under acidic conditions. This would free the amino group for further reactions, such as coupling with other molecules or participation in the formation of amide bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid can be inferred from the properties of similar Boc-protected amino acids. These compounds are typically solid at room temperature and have relatively high melting points due to their crystalline nature. The Boc group increases the steric bulk and provides protection for the amino group, which can be removed under acidic conditions. The fluorine atom on the phenyl ring would contribute to the molecule's lipophilicity and could affect its boiling point and solubility in organic solvents.
Aplicaciones Científicas De Investigación
Analytical Chemistry and Biochemical Applications
- Ninhydrin Reaction for Amino Acids and Proteins Analysis :Ninhydrin reacts with primary amino groups, including amino acids and proteins, to form a distinctive purple dye, which is a critical analytical tool in various scientific disciplines. This reaction is applied in agricultural, biochemical, clinical, and nutritional sciences for detecting, isolating, and analyzing compounds of interest (Friedman, 2004).
Environmental and Agricultural Research
- Herbicide Sorption to Soil and Minerals :Research on herbicides such as 2,4-D and others reveals insights into their sorption behaviors in soils, which is crucial for understanding environmental impacts and optimizing agricultural practices. The study focuses on parameters affecting sorption, such as soil composition and pH, and aims at mitigating environmental contamination (Werner, Garratt, & Pigott, 2012).
Pharmaceutical and Biotechnological Innovations
- Fluorinated Compounds in Protein Design :Incorporating fluorinated amino acids into proteins can enhance their stability against chemical and thermal denaturation while retaining biological activity. This strategy is promising for creating proteins with novel properties, highlighting the potential applications of fluorinated compounds in biotechnology and pharmaceuticals (Buer & Marsh, 2012).
Natural Products and Derivatives
- Natural Neo Acids and Derivatives :Natural and synthesized neo fatty acids, including those with tertiary butyl groups, exhibit diverse biological activities. These compounds are prospective for future chemical preparations with applications as antioxidants and in treating various health conditions, also implying potential uses of related compounds in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound could be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can lead to various downstream effects depending on the specific reaction context.
Result of Action
As a potential reagent in suzuki–miyaura coupling, the compound could contribute to the formation of new carbon–carbon bonds , which could have various downstream effects depending on the specific molecules involved.
Direcciones Futuras
Propiedades
IUPAC Name |
(3R)-4-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMMDCKRQRQFAD-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148061 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid | |
CAS RN |
218608-98-1 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)
